Cas no 654054-57-6 (2,9-Dimethyl-1,10-phenanthroline hydrate)
654054-57-6 structure
Product Name:2,9-Dimethyl-1,10-phenanthroline hydrate
N.o CAS:654054-57-6
MF:C14H14N2O
MW:226.273763179779
CID:961846
PubChem ID:24847471
Update Time:2025-04-19
2,9-Dimethyl-1,10-phenanthroline hydrate Propriedades químicas e físicas
Nomes e Identificadores
-
- neocuproine hydrate
- Neocuproine hydrate, 99%
- SCHEMBL229136
- MFCD23140843
- 2,9-Dimethyl-1,10-phenanthroline hydrate (1:1)
- Neocuproine hemihydrate, for spectrophotometric det. of Cu, >=99.0%
- DB-226887
- 2,9-Dimethyl-1,10-phenanthroline hydrate
- 654054-57-6
- 2,9-Dimethyl-1,10-phenanthroline xhydrate
- AKOS024348861
- 2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE
- 2,9-dimethyl-1,10-phenanthroline;hydrate
- 174721-04-1
-
- MDL: MFCD00149306
- Inchi: 1S/C14H12N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h3-8H,1-2H3;1H2
- Chave InChI: MFZBSWSCIWCRKS-UHFFFAOYSA-N
- SMILES: O.N1C(C)=CC=C2C=CC3=CC=C(C)N=C3C=12
Propriedades Computadas
- Massa Exacta: 226.110613074g/mol
- Massa monoisotópica: 226.110613074g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 0
- Complexidade: 227
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: none
- Superfície polar topológica: 26.8Ų
Propriedades Experimentais
- Solubilidade: methanol: soluble50mg/mL, clear, colorless to dark yellow
2,9-Dimethyl-1,10-phenanthroline hydrate Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26
-
Identificação dos materiais perigosos:
2,9-Dimethyl-1,10-phenanthroline hydrate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N171263-25g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 99% | 25g |
¥3144.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N171263-5g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 99% | 5g |
¥935.90 | 2023-09-01 | |
| TRC | D266360-1g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 1g |
$ 125.00 | 2022-06-05 | ||
| TRC | D266360-2.5g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 2.5g |
$ 185.00 | 2022-06-05 | ||
| TRC | D266360-5g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 5g |
$ 415.00 | 2022-06-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 121908-5G |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 5g |
¥1558.65 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 121908-25G |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 25g |
¥3508.86 | 2023-12-10 | ||
| Aaron | AR00EGJ2-5g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 5g |
$314.00 | 2025-02-10 | ||
| Aaron | AR00EGJ2-25g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 25g |
$701.00 | 2025-02-10 | ||
| A2B Chem LLC | AG73506-5g |
2,9-Dimethyl-1,10-phenanthroline hydrate |
654054-57-6 | 99% | 5g |
$139.00 | 2024-04-19 |
2,9-Dimethyl-1,10-phenanthroline hydrate Literatura Relacionada
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1. Minor groove intercalation of Δ-[Ru(Me2phen)2dppz]2+ to the hexanucleotide d(GTCGAC)2Antun Greguric,Ivan D. Greguric,Trevor W. Hambley,Janice R. Aldrich-Wright,J. Grant Collins J. Chem. Soc. Dalton Trans. 2002 849
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2. New co-ordination compounds derived from barium(II) and the anionic 4-tert-butylacetyl-3-methyl-1-phenylpyrazol-5-onate ligand (Q–). Crystal and molecular structure of [Ba2Q4(H2O)4], [Ba2Q4(Him)4], [BaQ2(tetraglyme)] (tetraglyme?=?2,5,8,11,14-pentaoxapentadecane) and [BaQ2(phen)2]Claudio Pettinari,Fabio Marchetti,Augusto Cingolani,Dante Leonesi,Sergei Troyanov,Andrei Drozdov J. Chem. Soc. Dalton Trans. 1999 1555
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Sébastien Deslandes,Chantal Galaup,Robert Poole,Béatrice Mestre-Voegtlé,Stéphanie Soldevila,Nadine Leygue,Hervé Bazin,Laurent Lamarque,Claude Picard Org. Biomol. Chem. 2012 10 8509
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David S. Potts,Chris Torres,Ohsung Kwon,David W. Flaherty Chem. Sci. 2023 14 3160
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Natalia L. Pacioni,Vasilisa Filippenko,Nathalie Presseau,J. C. Scaiano Dalton Trans. 2013 42 5832
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